Theophylline-8-acetic acid

Description

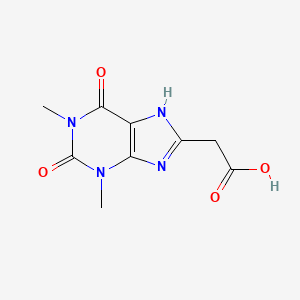

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGKZDYGTGQMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202764 | |

| Record name | Theophylline-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-51-0 | |

| Record name | Theophylline-8-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline-8-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Theophylline 8 Acetic Acid and Its Analogs

Strategies for Introducing the Acetic Acid Moiety at C-8

The introduction of an acetic acid moiety at the C-8 position of theophylline (B1681296) can be achieved through several synthetic routes. A common strategy involves the use of a precursor, 8-bromotheophylline, which serves as a versatile intermediate. derpharmachemica.com This halogenated theophylline allows for subsequent nucleophilic substitution reactions to introduce the desired acetic acid group.

Another approach involves the synthesis of 7-benzyltheophylline-8-thioacetic acid. This method starts with the bromination of theophylline to produce 8-bromotheophylline. derpharmachemica.com This intermediate is then reacted with benzyl (B1604629) chloride to yield 1-benzyl-8-bromotheophylline. derpharmachemica.com Subsequent reaction with thioacetic acid introduces the thioacetic acid moiety at the C-8 position. derpharmachemica.com

Furthermore, the synthesis can be initiated from 5,6-diamino-1,3-dimethyluracil. This precursor can undergo condensation with appropriate reagents to form the xanthine (B1682287) ring system with the desired C-8 substituent. nih.gov

Reaction Conditions and Optimization Protocols

The optimization of reaction conditions is crucial for achieving high yields and purity of theophylline-8-acetic acid and its derivatives. For instance, in the synthesis of 7-benzyltheophylline-8-thioacetic acid, the reaction is typically carried out in a mixed solvent system of water and ethanol (B145695) under reflux for several hours. derpharmachemica.com The use of a base, such as sodium hydroxide, is essential for the reaction to proceed. derpharmachemica.com

Esterification of theophylline-7-acetic acid (acefylline) has been studied to produce various ester derivatives. nih.govsrce.hr For example, esterification with diethylene glycol monomethyl ether has been optimized by investigating the molar ratio of the acid, alcohol, and catalyst. srce.hr Similarly, Fischer esterification using methanol (B129727) and a catalytic amount of sulfuric acid is a common method. nih.govrsc.org

The progress of these reactions is often monitored using thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. derpharmachemica.cominteresjournals.org

Synthesis of 8-Substituted Theophylline Precursors for Acetic Acid Derivatization

The synthesis of various 8-substituted theophylline precursors is a key step in the preparation of a diverse range of acetic acid derivatives. These precursors often serve as a scaffold for further functionalization.

Halogenation at C-8 and Subsequent Functionalization

Halogenation at the C-8 position of theophylline, particularly bromination, is a well-established method for creating a reactive site for further substitution. derpharmachemica.comnih.govprepchem.com 8-Bromotheophylline is a common and versatile intermediate. derpharmachemica.comnih.govprepchem.com The bromination can be achieved using bromine in acetic acid or a mixture of hydrobromic acid and hydrogen peroxide in glacial acetic acid. derpharmachemica.comprepchem.com The resulting 8-halotheophylline can then undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups, which can then be converted to an acetic acid moiety. tandfonline.com For instance, 8-chlorotheophylline (B119741) can be synthesized using N-chlorosuccinimide. tandfonline.comgoogle.com

Coupling Reactions for C-8 Substitution

Coupling reactions provide another powerful tool for introducing substituents at the C-8 position of theophylline. These reactions often involve the use of a transition metal catalyst, such as palladium or iridium. bohrium.comresearchgate.net For example, palladium-catalyzed coupling reactions of 8-bromoadenosine (B559644) have been reported. researchgate.net Oxidative addition of the C8-halogen bond of 8-halogenotheophyllines to a palladium(0) complex can lead to the formation of C8-metalated complexes, which can then be used in further coupling reactions. bohrium.com

Purification Techniques for this compound Synthesis Intermediates

Purification of intermediates and final products is a critical aspect of the synthesis of this compound and its analogs to ensure high purity. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. derpharmachemica.comprepchem.com The choice of solvent is crucial for effective purification. Ethanol is a frequently used solvent for recrystallizing theophylline derivatives. derpharmachemica.com

Filtration: Filtration is used to separate solid products from reaction mixtures or to remove insoluble impurities. derpharmachemica.comprepchem.com

Chromatography: Thin-layer chromatography (TLC) is extensively used to monitor the progress of reactions. derpharmachemica.cominteresjournals.org For purification on a larger scale, column chromatography can be employed. rsc.org High-performance liquid chromatography (HPLC) is utilized to determine the purity of the final products. google.comasm.org

The purification process often involves a series of steps. For instance, after a reaction, the mixture might be filtered, the filtrate acidified to precipitate the product, which is then collected by filtration, and finally purified by recrystallization. derpharmachemica.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods for theophylline derivatives. researchgate.netnih.govbohrium.com These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One green approach involves the use of water as a solvent, which is a significant improvement over traditional organic solvents. mdpi.com For example, the alkylation and arylation of xanthines have been successfully carried out in water using Q-Tube® technology at elevated temperatures. mdpi.com

Theophylline itself has been explored as a biodegradable catalyst in various organic reactions. researchgate.netnih.gov For instance, it has been used as a solid base catalyst for the synthesis of 1,8-dioxodecahydroacridine in an aqueous medium at room temperature. researchgate.net Furthermore, theophylline hydrogen sulfate (B86663) has been developed as a reusable solid acid catalyst for the synthesis of certain indole (B1671886) derivatives. bohrium.com

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction rates and improve yields. researchgate.net For example, microwave heating has been shown to enhance the conversion in Mizoroki–Heck reactions catalyzed by a theophylline-based palladium catalyst. researchgate.net

Structural Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of Theophylline-8-acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a fingerprint of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. For instance, the N-methyl protons at positions 1 and 3 typically appear as sharp singlets. The methylene (B1212753) protons of the acetic acid group attached to the theophylline (B1681296) ring at position 7 also produce a characteristic singlet. The C8-H proton of the purine (B94841) ring is also identifiable in the spectrum. derpharmachemica.com A study on related theophylline derivatives showed signals for N-methyl protons at positions 1 and 3 around 3.20-3.58 ppm, and the N-methylene protons at position 7 at approximately 4.81-5.30 ppm. derpharmachemica.comchempap.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For the theophylline moiety, characteristic signals for the methyl carbons, the carbonyl carbons (C2 and C6), and the other ring carbons are observed. For example, in theophylline itself, the N-methyl carbons appear around 27.7 ppm and 29.9 ppm. wikipedia.org The carbons of the acetic acid side chain, including the methylene carbon and the carboxylic acid carbon, will also have specific chemical shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure by showing correlations between neighboring protons (COSY) or between protons and their directly attached carbons (HSQC). These experiments help in unambiguously assigning the ¹H and ¹³C NMR signals.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Theophylline Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| N1-CH₃ | ~3.20 - 3.45 | Singlet |

| N3-CH₃ | ~3.45 - 3.70 | Singlet |

| N7-CH₂ | ~4.81 - 5.30 | Singlet |

| C8-H | ~7.51 - 8.04 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. derpharmachemica.comchempap.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. Key absorptions include:

C=O stretching: Strong absorption bands for the two carbonyl groups (C2 and C6) in the xanthine (B1682287) ring are typically observed in the region of 1650-1720 cm⁻¹. In a study of theophylline, a peak at 1708 cm⁻¹ was attributed to the C=O group. nih.gov

C-N stretching: Vibrations for the various C-N bonds within the purine ring system.

C-H stretching: Absorptions for the methyl and methylene groups.

O-H stretching: A broad absorption band characteristic of the carboxylic acid's hydroxyl group is expected, typically in the range of 2500-3300 cm⁻¹.

C=O stretching (Carboxylic Acid): A strong absorption for the carbonyl group of the acetic acid moiety, usually around 1700-1725 cm⁻¹. A patent for ambroxol (B1667023) theophylline-7-acetate (B8272037) reported an IR peak at 1700.6 cm⁻¹. google.com

The presence and position of these bands provide confirmatory evidence for the structure of this compound. nih.govgoogle.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

MS: In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) corresponding to its molecular weight would be observed. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, provide further structural information. For instance, the loss of the acetic acid side chain is a likely fragmentation pathway.

FAB-MS: Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules like this compound. libretexts.org It often produces a prominent protonated molecular ion peak ([M+H]⁺), which helps in confirming the molecular weight. interesjournals.org For example, in the analysis of a related derivative, the [M+H]⁺ ion was observed, confirming its molecular mass. interesjournals.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of theophylline and its derivatives. nih.govuobasrah.edu.iq

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic acid or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. uobasrah.edu.iqpharmacyjournal.in The compound is detected using a UV detector, as the purine ring system strongly absorbs UV light, typically around 270-280 nm. wikipedia.orguobasrah.edu.iq The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. The purity is determined by the percentage of the total peak area that corresponds to the main compound.

Interactive Data Table: Typical HPLC Parameters for Theophylline Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~270-280 nm |

| Retention Time | Dependent on exact conditions |

Note: These are general conditions and may need to be optimized for the specific analysis of this compound. uobasrah.edu.iqpharmacyjournal.in

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it often requires derivatization to increase its volatility. nih.gov The carboxylic acid group is typically converted to a more volatile ester or silyl (B83357) derivative prior to injection into the gas chromatograph. researchgate.net

In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting data provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of certainty in identification. The addition of acetic acid to the solvent during sample preparation has been shown to improve the sensitivity of theophylline analysis by GC-MS. nih.govkisti.re.kr

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool for the qualitative assessment and monitoring of chemical reactions involving this compound. Its application is particularly noted in the synthesis process, where it is used to track the progression of the reaction until the starting material is no longer detectable. google.com

For instance, during the preparation of this compound, TLC is employed to monitor the condensation reaction. google.com A common method involves using silica (B1680970) gel GF254 plates as the stationary phase. google.comnih.gov The mobile phase, or eluent, can be a mixture of solvents tailored to achieve optimal separation of the components. A specific developing agent used for monitoring the synthesis of this compound is a 10:1 mixture of methylene dichloride and methanol. google.com Detection of the separated spots on the TLC plate is typically accomplished under UV light at a wavelength of 254 nm. sigmaaldrich.compharmacyjournal.inasianpharmtech.com

While often used qualitatively, TLC can also be adapted for quantitative analysis of theophylline and its derivatives in various matrices, including plasma. nih.govualberta.caualberta.ca Such methods involve extracting the analyte and an internal standard, followed by separation on silica plates. nih.govualberta.ca The resulting spots are then quantified using a densitometer, with parameters like peak height or peak area ratios correlating to the concentration of the substance. nih.govualberta.ca For theophylline, a quantitative TLC method demonstrated good reproducibility and a limit of detection of 100 ng/ml in plasma, showcasing its utility for certain applications. nih.govualberta.ca High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity and has also been developed for the analysis of theophylline and related xanthine derivatives. pharmacyjournal.inasianpharmtech.comnih.gov

Table 1: Examples of TLC/HPTLC Systems for Theophylline and Derivatives

| Analyte | Stationary Phase | Mobile Phase (v/v/v) | Detection | Reference |

| This compound (synthesis monitoring) | Silica Gel GF254 | Methylene Dichloride : Methanol (10:1) | UV (254 nm) | google.com |

| Theophylline (in plasma) | Silica Gel | Acetic Acid : Isopropanol : Toluene (1:12:6) | Densitometry | nih.govualberta.ca |

| Etophylline | HPTLC Plate HF 254 | Ammonia : Ethanol (B145695) : Chloroform (1:10:90) | UV (254 nm) | pharmacyjournal.inasianpharmtech.com |

| Theophylline | HPTLC Plate F275 | Acetone : Methanol : Formic Acid (9:3:0.01) | UV (275 nm) | pharmacyjournal.inasianpharmtech.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction studies have provided precise information about its molecular geometry and intermolecular interactions in the solid state. researchgate.net

Research has successfully determined the crystal structure of theophylline-7-acetic acid (an alternative nomenclature for this compound), revealing key structural features. researchgate.net The analysis shows that the acetic acid moiety is not coplanar with the attached theophylline heterocycle. researchgate.net Specifically, the plane of the ethyl acetate (B1210297) portion of the molecule forms a significant dihedral angle with the plane of the theobromine (B1682246) heterocycle, reported as 74.55 (6)°. researchgate.net The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds, including C—H⋯O and C—H⋯N interactions. researchgate.net

Furthermore, crystallographic studies have identified and characterized a hydrated form of this compound, which can be obtained through recrystallization from water. researchgate.net This hydrate (B1144303) has been shown to be stable under ambient conditions. researchgate.net The ability to form cocrystals and different polymorphic or hydrated forms is a known characteristic of theophylline and its derivatives, making X-ray diffraction an indispensable tool for solid-state characterization. researchgate.netacs.orgmdpi.comnih.gov Understanding these solid-state forms is critical as it can influence the physicochemical properties of the compound.

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | Ethyl 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate | researchgate.net |

| Chemical Formula | C11H14N4O4 | researchgate.net |

| Dihedral Angle (Ethyl Acetate Plane to Theobromine Plane) | 74.55 (6)° | researchgate.net |

| Stabilizing Interactions | Inter- and intramolecular C—H⋯O hydrogen bonds, intermolecular C—H⋯N hydrogen bonds | researchgate.net |

Advanced Analytical Methodologies for this compound Quantification

For the precise and reliable quantification of this compound, advanced analytical methodologies, primarily high-performance liquid chromatography (HPLC), are employed. bohrium.comresearchgate.nettandfonline.com HPLC, particularly in its reversed-phase (RP-HPLC) mode, offers high sensitivity, specificity, and reproducibility for determining the purity of the compound and its concentration in various samples. pharmacyjournal.inasianpharmtech.comresearchgate.net

In the synthesis of this compound, HPLC analysis has been used to confirm the purity of the final product, with reported purities as high as 99.95%. google.com Typical RP-HPLC methods for theophylline and its derivatives utilize a C18 stationary phase. nih.govresearchgate.netsemanticscholar.org The mobile phase is generally a mixture of an aqueous buffer (such as acetate or phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. asianpharmtech.comnih.govresearchgate.netasianpharmtech.com Isocratic elution is common, and detection is typically performed using a UV detector at a wavelength where theophylline derivatives exhibit strong absorbance, such as 272 nm, 275 nm, or 280 nm. asianpharmtech.comnih.govasianpharmtech.com

These methods are validated to ensure high accuracy and precision. nih.govresearchgate.net For example, a validated RP-HPLC method for theophylline determination reported a limit of detection (LOD) of 0.78 µg/mL and a limit of quantification (LOQ) of 2.57 µg/mL, with a short retention time of 2.814 minutes. researchgate.net Another method for analyzing theophylline in biological fluids showed high recovery (94-101%) and good precision. nih.gov

Beyond standard HPLC, other advanced techniques include hyphenated methods like liquid chromatography-mass spectrometry (LC-MS). bohrium.comresearchgate.nettandfonline.com LC-MS combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry, providing significant advantages for pharmacokinetic studies and the analysis of complex biological matrices. bohrium.comresearchgate.net

Table 3: Examples of HPLC Methods for Theophylline Quantification

| Column | Mobile Phase (v/v) | Flow Rate | Detection | Application | Reference |

| Purosphere C18 (250 x 4 mm, 5 µm) | 10 mM Ammonium Acetate buffer : Acetonitrile : Methanol (90:5:5), pH 6.0 | 1 ml/min | UV (272 nm) | Theophylline analysis | asianpharmtech.comasianpharmtech.com |

| ODS 2-Spherisorb C18 (250 x 4.6 mm, 5µm) | Methanol : Water (60:40) | 0.75 ml/min | UV (280 nm) | Theophylline in biological fluids | nih.gov |

| Spherisorb C18 (250 x 4.6 mm, 10µm) | 1% Acetic Acid : Methanol (60:40) with 3.5mM Sodium-1-Octane Sulphonate | 1 ml/min | UV (277 nm) | Ion-Pair Chromatography of Theophylline | pharmacyjournal.insemanticscholar.org |

| Not Specified | Acetonitrile : 0.1% Orthophosphoric Acid (25:75) | Not Specified | UV (271 nm) | Theophylline determination | researchgate.net |

Computational and Theoretical Investigations of Theophylline 8 Acetic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental in understanding the electronic structure and reactivity of molecules. For Theophylline-8-acetic acid, such studies would provide insights into its geometry and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of molecules. A DFT study on this compound would reveal the most stable three-dimensional arrangement of its atoms. However, no published studies were found that report the results of DFT calculations on the molecular geometry of this compound.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT due to the neglect of electron correlation, HF calculations can still provide valuable information about molecular orbitals and electronic properties. A literature search did not yield any studies that have performed Hartree-Fock level calculations specifically on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would allow for the study of the dynamic behavior of this compound in various environments, such as in solution, to understand its interactions with solvent molecules and its conformational flexibility over time. No specific MD simulation studies for this compound have been reported in the scientific literature.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, an energy landscape can be constructed to identify the most stable conformers and the energy barriers between them. Such an analysis for this compound would be crucial for understanding its biological activity. Unfortunately, no dedicated conformational analysis or energy landscape studies for this specific compound are available.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. This analysis helps in understanding intermolecular interactions. An ESP map of this compound would highlight the regions of positive and negative potential, providing clues about its reactivity and interaction with biological targets. No publications containing an electrostatic potential map or a detailed charge distribution analysis for this compound could be located.

Hydrogen Bonding Networks and Supramolecular Interactions

This compound possesses several hydrogen bond donor and acceptor sites, suggesting its potential to form intricate hydrogen bonding networks and participate in supramolecular assemblies. The study of these interactions is critical for understanding its crystal packing and its binding to biological receptors. However, there is a lack of published research detailing the hydrogen bonding patterns and supramolecular chemistry of this compound.

Crystal Packing and Polymorphism Predictions

Crystal Packing of Theophylline-7-acetic acid

The crystal structure of Theophylline-7-acetic acid (more accurately named theophylline-7-yl-acetic acid) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The specific space group has been identified as P12 1/n1. researchgate.net

The packing of the molecules in the crystal lattice is primarily governed by a distinct intermolecular hydrogen bond. This bond forms between the carboxylic acid's hydroxyl group (O-H) of one molecule and the nitrogen atom at the N4 position of the imidazole (B134444) ring of an adjacent molecule. researchgate.net This O-H···N hydrogen bond links the molecules into infinite supramolecular chains that extend along the acs.org crystallographic direction. researchgate.net

The molecular structure of Theophylline-7-acetic acid features two main components: the theophylline (B1681296) heterocycle and the acetic acid side chain. Both of these parts are nearly planar. However, there is a significant dihedral angle of 75.09(8)° between the plane of the theophylline ring system and the plane of the acetic acid group. researchgate.net The carbon-nitrogen bond lengths within the theophylline heterocycle are intermediate between typical single and double bonds, which indicates electron delocalization across the ring system. researchgate.net

The crystallographic data for Theophylline-7-acetic acid is summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₉H₁₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P12 1/n1 |

| Unit Cell Dimensions | a = 9.542(1) Å |

| b = 7.2415(9) Å | |

| c = 14.446(2) Å | |

| β = 98.657(2)° | |

| Volume (V) | 986.8 ų |

| Molecules per unit cell (Z) | 4 |

| Temperature | 298 K |

Table 1: Crystallographic Data for Theophylline-7-acetic acid. researchgate.net

Polymorphism Predictions

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in the pharmaceutical sciences. While extensive research has been conducted on the polymorphic forms of the parent compound, theophylline, which is known to have at least five anhydrous polymorphs and a monohydrate, the investigation into the polymorphism of Theophylline-7-acetic acid is less comprehensive. nih.govmdpi.commdpi.com

Currently, there is evidence of at least one other crystalline form of Theophylline-7-acetic acid besides the anhydrous form described above. A hydrated form has been identified when the compound is recrystallized from water. researchgate.net The existence of an anhydrous form and a hydrated form confirms that Theophylline-7-acetic acid exhibits polymorphism.

Detailed computational and theoretical investigations aimed at predicting other potential polymorphs of Theophylline-7-acetic acid are not extensively documented in publicly available scientific literature. Such predictive studies often involve complex computational methods to explore the potential energy landscape of the molecule and identify other stable or metastable crystal packing arrangements. While such studies have been performed for theophylline and other derivatives, similar in-depth predictions for Theophylline-7-acetic acid are yet to be widely reported. acs.orgresearchgate.net The study of 8-halotheophyllines has shown that even a single halogen substitution on the theophylline scaffold can lead to different hydrogen bonding patterns and a variety of polymorphic forms, suggesting that the acetic acid substituent at the 7-position likely has a significant influence on the polymorphic landscape of the compound. mdpi.com

Structure Activity Relationship Sar Studies of Theophylline 8 Acetic Acid Derivatives

Impact of Acetic Acid Moiety at C-8 on Receptor Binding Affinity

The strategic placement of an acetic acid group at the C-8 position of the theophylline (B1681296) nucleus serves as a critical anchor point for influencing the compound's interaction with biological targets. This acidic side chain can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which are pivotal for receptor binding and enzyme inhibition.

Theophylline and its derivatives are well-known antagonists of adenosine (B11128) receptors (ARs), with varying affinities for the A1, A2A, A2B, and A3 subtypes. semanticscholar.orgdrugbank.com SAR studies have consistently shown that substitution at the C-8 position of the xanthine (B1682287) scaffold is a key determinant of affinity and selectivity for adenosine receptors. mdpi.com Large substituents at this position are generally well-tolerated and can enhance potency.

The introduction of an acetic acid moiety at C-8 allows for the formation of derivatives with modified properties. For example, the synthesis of various amide derivatives from 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine, a related compound, was explored to probe the SAR at human A2B adenosine receptors. researchgate.net This highlights a common strategy where the carboxylic acid of an 8-substituted acetic acid derivative is used as a handle to introduce diverse chemical groups, thereby modulating receptor affinity and selectivity. While theophylline itself is a non-selective AR antagonist, modifications at the 8-position can confer selectivity. For instance, substitution at this position is reported to increase selectivity towards A1 receptors. mdpi.com

Table 1: Adenosine Receptor Binding Affinity of Selected Xanthine Derivatives This table is representative of SAR principles for xanthine derivatives. Data for the specific parent compound, theophylline-8-acetic acid, is limited in publicly available literature.

| Compound | Modification | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Theophylline | Parent Scaffold | A2B | ~13,000 |

| 8-Phenyl-1,3-dipropylxanthine | Phenyl at C-8 | A1 | 1.3 |

| Compound 2 (Oligo(ethylene glycol)-alkene substituted theophylline) | Substituted at C-8 | hA2B | 4.16 researchgate.net |

Theophylline's mechanism of action includes the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comnih.gov This inhibition leads to increased intracellular levels of these second messengers. Theophylline itself is considered a relatively weak, non-selective PDE inhibitor. nih.gov

SAR studies have aimed to develop more potent and selective PDE inhibitors based on the theophylline scaffold. Derivatives of theophylline have been synthesized and tested as PDE inhibitors, with some showing significantly greater activity than the parent compound. nih.gov For example, a study on novel thiazoloquinazoline derivatives found several compounds to be more potent PDE inhibitors than theophylline. srce.hr While specific data on this compound is scarce, the general principle is that modifications at the 8-position can influence PDE inhibitory activity. The acetic acid moiety offers a site for creating ester or amide derivatives, which can explore the binding pocket of the PDE active site to enhance potency and selectivity.

Table 2: PDE Inhibitory Activity of Theophylline and a More Potent Derivative This table illustrates the potential for enhancing PDE inhibition through derivatization, a principle applicable to this compound.

| Compound | Target | IC50 (mmol/L) |

|---|---|---|

| Theophylline | Bovine Heart PDE | 1.72 ± 0.09 srce.hr |

| Compound 5f (Thiazoloquinazoline derivative) | Bovine Heart PDE | 1.34 ± 0.09 srce.hr |

Influence of Substituents on the Acetic Acid Side Chain

The carboxylic acid group of this compound is a prime target for chemical modification to generate libraries of new compounds. By converting the acid to esters, amides, or other functional groups, researchers can systematically alter physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These changes directly impact the molecule's ability to interact with its biological target.

For instance, studies on the related theophylline-7-acetic acid have shown that forming esters with different amino alcohols can yield compounds with distinct pharmacological profiles. nih.gov Similarly, the synthesis of amide and sulfonamide derivatives of theophylline has been explored to develop compounds with hypoglycemic activity, demonstrating that modifications to a side chain can dramatically alter the therapeutic application. tandfonline.com A study involving the synthesis of theophylline-7-acetic acid derivatives with amino acid moieties further illustrates how diverse substituents can be appended via the acetic acid group to probe for new activities. ddg-pharmfac.net These examples underscore the principle that derivatization of the acetic acid side chain is a powerful strategy for SAR exploration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to correlate the chemical structure of compounds with their biological activity. ddg-pharmfac.neteajournals.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are crucial for activity. ddg-pharmfac.net

Several QSAR studies have been performed on xanthine and theophylline derivatives to understand their activity as adenosine receptor antagonists and for other therapeutic effects. ddg-pharmfac.netnih.gov These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. For a series of this compound derivatives, a QSAR model could be developed to predict binding affinity based on descriptors of the substituents on the acetic acid side chain. For example, a study on a series of 7- and 7,8-substituted theophylline derivatives used physicochemical descriptors like the distribution coefficient (logD) to build multivariate QSPkR (Quantitative Structure-Pharmacokinetics Relationship) models, successfully predicting the pharmacokinetic behavior of the compounds. nih.gov Such approaches are invaluable for rational drug design, guiding the synthesis of more potent and selective molecules.

Ligand-Based and Structure-Based Drug Design Principles

Modern drug discovery heavily relies on computational methods, which can be broadly categorized into ligand-based and structure-based approaches. nih.govethernet.edu.et

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. By analyzing the common structural features (pharmacophore) of these active ligands, new molecules with similar properties can be designed. For this compound derivatives, a pharmacophore model could be generated based on a series of potent adenosine receptor antagonists or PDE inhibitors.

Structure-based drug design (SBDD) is used when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. rsc.org For example, molecular docking simulations have been used to clarify the binding mechanisms of theophylline derivatives with enzymes like acetylcholinesterase. rsc.orgresearchgate.net Using the crystal structure of an adenosine receptor or a PDE isozyme, various derivatives of this compound could be docked to rationally design modifications on the acetic acid side chain that would form favorable interactions with specific amino acid residues in the binding pocket, thereby enhancing affinity and selectivity. Fragment-based screening and scaffold growth are other powerful SBDD strategies that have been applied to theophylline derivatives to discover potent inhibitors for new targets. nih.gov

Mechanistic Elucidation of Theophylline 8 Acetic Acid Interactions

Molecular Target Identification and Validation

The primary molecular targets for xanthine (B1682287) derivatives are adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes. Theophylline-8-acetic acid, by virtue of its core xanthine structure, is predicted to interact with these same targets. The nature and affinity of these interactions are dictated by the substituent at the 8-position.

Adenosine Receptors: Adenosine receptors (ARs) are a family of G protein-coupled receptors with four subtypes: A₁, A₂A, A₂B, and A₃. Theophylline (B1681296) is a non-selective antagonist at these receptors. Research on various 8-substituted xanthines demonstrates that the group at this position is a critical determinant of affinity and selectivity for AR subtypes. nih.govfrontiersin.orgnih.gov For instance, bulky aryl groups at the 8-position can confer high potency and selectivity for A₂A and A₂B receptors. nih.govresearchgate.net The presence of a negatively charged carboxylic acid group in this compound would likely alter its binding profile within the receptor's ligand-binding pocket, potentially favoring interactions with positively charged amino acid residues and influencing subtype selectivity.

Phosphodiesterases (PDEs): Theophylline is a non-selective inhibitor of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to increased intracellular levels of these second messengers. While the primary mechanism for many of theophylline's effects is often attributed to adenosine antagonism, PDE inhibition remains a significant part of its action. The substituent at the C8 position can modulate this inhibitory activity. It is plausible that the acetic acid side chain of this compound would influence its potency towards different PDE isoenzymes, although specific validation studies are not prominently available in the literature.

The table below summarizes the known molecular targets of the parent compound, theophylline, which are the presumed targets for its 8-acetic acid derivative.

| Target | Action on Target | Implied Biological Effect |

| Adenosine A₁ and A₂ Receptors | Antagonist | Modulation of neuronal activity, smooth muscle relaxation |

| Phosphodiesterases (PDEs) | Inhibitor | Increased intracellular cAMP/cGMP, bronchodilation, anti-inflammatory effects |

| Histone Deacetylase 2 (HDAC2) | Activator | Anti-inflammatory gene expression |

Intracellular Signaling Pathway Modulation

The interaction of this compound with its molecular targets would initiate or inhibit specific intracellular signaling cascades.

Modulation via Adenosine Receptor Antagonism: By blocking adenosine receptors, particularly the A₂A and A₂B subtypes which are coupled to Gs proteins, this compound would prevent the activation of adenylyl cyclase by adenosine. This prevents the generation of cAMP that would normally be induced by adenosine. This antagonism can lead to effects like the reduction of inflammation, as A₂B receptor activation on mast cells is linked to pro-inflammatory responses. nih.gov

Modulation via PDE Inhibition: As a PDE inhibitor, this compound would prevent the breakdown of cAMP and cGMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to cellular responses such as smooth muscle relaxation (bronchodilation).

Modulation via HDAC Activation: Theophylline can activate HDAC2, an enzyme that reverses histone acetylation. This action is crucial for its anti-inflammatory effects, as it allows for the condensation of chromatin and repression of inflammatory gene transcription. It is likely that this compound retains this ability to modulate the HDAC pathway, contributing to potential anti-inflammatory activity. farmaciajournal.com

Studies on other 8-substituted xanthines have confirmed their role as potent anti-inflammatory agents, likely acting through these pathways. nih.govinteresjournals.org

Enzyme Kinetics and Binding Thermodynamics

Specific kinetic and thermodynamic data for the binding of this compound to its target enzymes are not available in the reviewed literature. However, the principles can be inferred from studies on related compounds.

Enzyme Kinetics: For PDE inhibition, the key kinetic parameter would be the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound required to reduce enzyme activity by 50%. For adenosine receptors, the binding affinity is typically quantified by the inhibition constant (Ki), representing the concentration at which the compound occupies 50% of the receptors in radioligand binding assays. Studies on various 8-substituted theophylline derivatives show a wide range of Ki values, underscoring the critical role of the 8-position substituent. For example, certain 8-phenylxanthines exhibit high affinity for A₂A receptors with Ki values in the nanomolar range. researchgate.net The acetic acid group's size, polarity, and charge would be expected to result in a unique kinetic profile for this compound.

Binding Thermodynamics: The thermodynamics of ligand-receptor binding are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters reveal the nature of the binding forces. A negative ΔG indicates a spontaneous binding process. The relative contributions of ΔH (related to hydrogen bonds and van der Waals forces) and ΔS (related to hydrophobic interactions and conformational changes) define the binding mechanism. While specific thermodynamic values for this compound are unpublished, research on theophylline complexation with macromolecules like zinc has been performed, determining these thermodynamic parameters and confirming complex formation. A similar approach could be used to characterize the binding of this compound to its protein targets.

The table below shows kinetic data for theophylline and a representative 8-substituted analog to illustrate the influence of the 8-position.

| Compound | Target | Parameter | Value |

| Theophylline | A₂A Adenosine Receptor | Ki | ~10-25 µM |

| Theophylline | A₁ Adenosine Receptor | Ki | ~10-15 µM |

| 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine | A₂A Adenosine Receptor | Ki | 100 nM |

Investigation of Specific Molecular Interactions with Biological Macromolecules

The specific interactions of this compound with the amino acid residues of its target proteins would involve a combination of forces.

Hydrogen Bonding: The xanthine core contains several nitrogen and oxygen atoms that can act as hydrogen bond donors and acceptors. The carboxylic acid group of the side chain provides an additional, potent site for hydrogen bonding with residues such as arginine, lysine, or serine in a binding pocket.

Electrostatic Interactions: At physiological pH, the carboxylic acid group will be deprotonated, carrying a negative charge. This allows for strong electrostatic (ionic) interactions with positively charged amino acid residues within the target's binding site.

Van der Waals and Hydrophobic Interactions: The dimethylxanthine ring system is largely aromatic and can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methylene (B1212753) bridge of the acetic acid group can also participate in hydrophobic interactions.

Computational modeling and structural biology studies on other 8-substituted xanthines have helped to visualize these interactions. For instance, the 8-position substituent often extends into a specific sub-pocket of the adenosine receptor, and its properties determine the selectivity and affinity of the ligand. nih.gov The unique combination of a flexible linker and a terminal carboxylate group in this compound suggests it would have a distinct binding mode compared to 8-phenyl or 8-cycloalkyl derivatives.

Metabolic and Biotransformation Pathways of Theophylline 8 Acetic Acid

In Vitro Metabolic Stability Studies

No publicly available scientific studies detailing the in vitro metabolic stability of Theophylline-8-acetic acid were identified. Research in this area would typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes to determine its rate of degradation and intrinsic clearance. Such data is crucial for predicting its in vivo half-life but is not available in the current body of literature.

Enzymatic Biotransformation Mechanisms at the 8-Position

Information regarding the specific enzymatic processes involved in the biotransformation of the acetic acid moiety at the 8-position of the theophylline (B1681296) structure is absent from published research.

Role of Cytochrome P450 Enzymes in Theophylline Metabolism

While the metabolism of the parent compound, theophylline, is well-documented to be primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent CYP2E1, no studies have been found that investigate the role of these or other CYP enzymes in the metabolism of this compound. It is unknown whether the acetic acid side chain is a substrate for oxidation, reduction, or other CYP-mediated reactions.

Involvement of Other Enzymes in this compound Biotransformation

The biotransformation of theophylline metabolites involves enzymes such as xanthine (B1682287) oxidase. However, there is no available research that explores the involvement of xanthine oxidase or other non-CYP enzyme systems (e.g., esterases, conjugating enzymes) in the potential biotransformation of this compound.

Characterization of Metabolites and Biotransformation Products

A search of scientific literature did not yield any studies that have identified or characterized metabolites or biotransformation products of this compound. The metabolic profile of this compound remains unelucidated.

Comparative Metabolic Profiles with Parent Theophylline

Due to the absence of metabolic data for this compound, no comparative analysis of its metabolic profile with that of its parent compound, theophylline, can be made. The primary metabolic pathways for theophylline involve N-demethylation and C8-hydroxylation to form metabolites such as 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid. It is unknown if this compound undergoes similar or different metabolic transformations.

Cocrystal and Solid State Research of Theophylline 8 Acetic Acid

Design and Synthesis of Theophylline-8-acetic Acid Cocrystals

No specific methods for the design and synthesis of this compound cocrystals have been documented.

Characterization of Cocrystal Structures and Properties

There is no available data on the crystal structure or physicochemical properties of this compound cocrystals.

Supramolecular Synthons in Cocrystal Formation

While the supramolecular synthons in theophylline-acid cocrystals are generally well-understood, their specific manifestation in cocrystals of this compound has not been studied.

Theoretical Prediction of Cocrystal Formation and Stability

No theoretical studies predicting the formation or stability of this compound cocrystals have been found in the scientific literature.

Impact of Cocrystallization on Physicochemical Attributes for Research Applications

The impact of cocrystallization on the physicochemical attributes of this compound is yet to be investigated.

Advanced Research Paradigms and Future Directions for Theophylline 8 Acetic Acid

Exploration of Hybrid Molecules Incorporating Theophylline-8-acetic Acid

This compound serves as a versatile scaffold in medicinal chemistry for the development of hybrid molecules. The carboxylic acid moiety provides a convenient attachment point for combining the theophylline (B1681296) core with other pharmacophores, aiming to create synergistic or multi-target compounds. This molecular hybridization strategy has been employed to enhance biological activity and explore new therapeutic applications. researchgate.net

A common approach involves the synthesis of ester or amide linkages. For instance, theophylline-7-acetic acid (acefylline), an isomer of the target compound, has been extensively used to create hybrids with natural products like eugenol, thymol, and menthol (B31143) through esterification. researchgate.net These conjugations have yielded compounds with dual anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities, which are relevant in the context of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Similarly, forming amide bonds with various amines or amino acid esters can generate a diverse library of derivatives with potentially novel biological profiles.

Another successful strategy is the use of linker units to connect the this compound scaffold to other heterocyclic systems. Triazole rings, formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), have been widely used as linkers due to their stability and favorable chemical properties. nih.govrsc.org Researchers have synthesized series of theophylline-acetic acid-1,2,3-triazole derivatives that exhibit significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer. nih.gov Other heterocyclic linkers, such as oxadiazoles (B1248032) and hydrazones, have also been utilized to create hybrids with anti-inflammatory and AChE inhibitory effects. researchgate.net The choice of the linked pharmacophore and the type of linker are critical in determining the final biological activity of the hybrid molecule. unc.edu

| Hybrid Strategy | Linker/Bond Type | Attached Moiety Example | Resulting Biological Activity |

| Direct Conjugation | Ester Bond | Eugenol, Thymol, Menthol | Anti-inflammatory, Acetylcholinesterase (AChE) Inhibition researchgate.net |

| Direct Conjugation | Amide Bond | Anilides, Amino Acids | Bronchodilator, Antibacterial, Anticancer nih.govacs.org |

| Linker-Based | 1,2,3-Triazole | Various Azide Compounds | Anticancer (Non-Small Cell Lung Cancer) nih.gov |

| Linker-Based | Oxadiazole | N-arylacetamides | Antimicrobial, Antitubercular acs.org |

| Linker-Based | Hydrazone | Isatin | Anti-inflammatory, AChE Inhibition researchgate.net |

Application in Targeted Chemical Probe Development

While this compound and its derivatives have not been extensively characterized as chemical probes, their inherent biological activities and modifiable structure present significant potential for this application. A high-quality chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. unc.eduresearchgate.net Key principles for an effective probe include high potency, well-defined selectivity against other targets, and a clear mechanism of action. researchgate.netunc.edu

Derivatives of theophylline have been developed as highly potent and selective antagonists for specific adenosine (B11128) receptor subtypes and as inhibitors of enzymes like phosphodiesterases and acetylcholinesterase. researchgate.netnih.gov For example, xanthine (B1682287) derivatives that show potent and selective inhibition of TRPC5 channels have been developed into photoaffinity probes to study ligand engagement in live cells. rsc.org This demonstrates that the xanthine scaffold is amenable to the modifications required for probe development, such as the incorporation of photoreactive groups or reporter tags.

A potent and selective inhibitor derived from this compound, such as an acetylcholinesterase inhibitor, could be further optimized to serve as a chemical probe. researchgate.net This would involve demonstrating dose-dependent target engagement in cellular models and profiling its selectivity across the broader enzyme family. researchgate.net Such a probe would be an invaluable tool for elucidating the specific role of its target enzyme in cellular signaling pathways and disease pathology, thereby validating it for further drug discovery efforts. The development of activity-based probes, which form a covalent bond with their target, could also be explored to enable target identification and occupancy studies in complex biological samples. nih.gov

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a powerful methodology that allows for the rapid testing of large, diverse chemical libraries against a variety of biological targets to identify "hit" compounds with novel activities. nih.govpharmaron.com A library of compounds based on the this compound scaffold is an excellent candidate for HTS campaigns due to the structural diversity that can be achieved through derivatization. biorxiv.org By creating a library of hybrids, esters, and amides, researchers can explore a broad chemical space to uncover previously unknown biological functions. ekb.eg

HTS campaigns can employ either biochemical (cell-free) or cell-based assays. nih.govnih.gov

Biochemical Assays: A library of this compound derivatives could be screened against a panel of purified enzymes (e.g., kinases, proteases, phosphatases) or receptors. These assays often use fluorescence or luminescence readouts to measure binding affinity or enzyme inhibition. pharmaron.com This approach is useful for identifying direct molecular targets of the compounds.

Cell-Based Assays: These assays use living cells and can measure a wide range of cellular responses, such as cell viability, apoptosis, reporter gene expression, or changes in second messenger levels. biotechnologia-journal.org Phenotypic screening, a type of cell-based assay, can identify compounds that produce a desired change in cellular phenotype without prior knowledge of the molecular target. rsc.org For example, screening theophylline derivatives for their ability to inhibit the proliferation of specific cancer cell lines could identify new anticancer leads. researchgate.net

The process involves miniaturizing the assay into a microplate format (e.g., 384- or 1536-well plates) and using automated robotics for liquid handling and data acquisition. nih.gov Hits identified from the primary screen are then subjected to secondary assays for confirmation and to rule out false positives, followed by dose-response studies to determine potency. nih.gov This data-driven approach can efficiently sift through thousands of derivatives to pinpoint molecules with promising and novel biological activities for further investigation. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper, unbiased understanding of the biological mechanisms of this compound and its derivatives, researchers can integrate various "omics" technologies. These high-throughput methods provide a global snapshot of different molecular layers within a biological system, moving beyond a single-target approach to reveal network-level effects. nih.gov

Transcriptomics: This technology, often performed using RNA sequencing (RNA-Seq), measures the expression levels of all genes in a cell or tissue. By treating a biological system (e.g., cancer cells) with a this compound derivative and comparing the gene expression profile to an untreated control, researchers can identify which genes and signaling pathways are modulated by the compound. This can provide crucial clues about its mechanism of action.

Proteomics: Proteomics analyzes the entire set of proteins in a sample, including their expression levels, post-translational modifications, and interactions. Using techniques like mass spectrometry, one can determine how a compound affects protein expression or phosphorylation status, which is critical for understanding its impact on cellular signaling. mdpi.com For instance, proteomics could identify the specific kinases inhibited by a derivative or reveal changes in the expression of apoptotic proteins like Bcl-2. dergipark.org.tr

Metabolomics: This field involves the comprehensive study of metabolites (small molecules like lipids, amino acids, and sugars) within a biological system. nih.gov By analyzing the metabolome after treatment with a this compound derivative, scientists can understand the compound's impact on cellular metabolism. nih.gov This is particularly relevant for diseases with a strong metabolic component, such as cancer or inflammatory disorders. broadinstitute.org

Integrating data from these different omics platforms provides a powerful, systems-level view of a compound's activity. mdpi.com For example, transcriptomic data might show that a compound downregulates a specific metabolic pathway, which can then be confirmed by metabolomic data showing a decrease in the corresponding metabolites. This integrated approach is crucial for elucidating complex mechanisms of action and identifying potential biomarkers for a compound's effect.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be applied to accelerate research on this compound derivatives. mdpi.com These computational tools excel at identifying patterns in large datasets, enabling researchers to make more accurate predictions and design more effective experiments.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training an ML algorithm on a dataset of theophylline derivatives with known biological activities (e.g., IC50 values from an HTS campaign), a QSAR model can be built to predict the activity of new, untested compounds. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Molecular docking and molecular dynamics (MD) simulations are other powerful computational techniques. Docking predicts the preferred binding orientation of a molecule to its target protein, helping to elucidate its mechanism of action at an atomic level. nih.gov For example, docking studies have been used to understand how xanthine derivatives interact with the active site of acetylcholinesterase. MD simulations can then be used to study the stability of this binding interaction over time.

Furthermore, generative AI models can be employed for de novo drug design . These models can learn the underlying chemical principles from existing active molecules and generate novel structures based on the this compound scaffold that are optimized for desired properties, such as high potency and selectivity. This innovative approach can lead to the discovery of entirely new chemical entities with improved therapeutic potential.

Design of Prodrug Strategies for this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to overcome limitations of the parent drug, such as poor solubility, low permeability across biological membranes, or lack of site-specificity. The chemical structure of this compound, particularly its carboxylic acid group, makes it an ideal candidate for prodrug design.

A primary strategy would be to create ester prodrugs . By converting the carboxylic acid into an ester, the lipophilicity of the molecule can be significantly increased. This modification can enhance its ability to permeate through the lipid bilayers of cell membranes, which is a critical step for reaching intracellular targets in research models. Once inside the cell, ubiquitous esterase enzymes would cleave the ester bond, releasing the active this compound. The choice of the alcohol used to form the ester can be tuned to control the rate of hydrolysis and the physicochemical properties of the prodrug.

Another approach is the synthesis of amide prodrugs by coupling the carboxylic acid with an amino acid or a small peptide. This can improve aqueous solubility or even allow the prodrug to hijack specific amino acid or peptide transporters for improved cellular uptake.

The goal of these strategies in a research context is not for therapeutic use but to improve the compound's utility as an experimental tool. For example, a more cell-permeable prodrug would allow researchers to achieve higher intracellular concentrations of the active compound in cell-based assays, leading to more reliable and interpretable results.

| Prodrug Strategy | Moiety to be Modified | Rationale for Research Models |

| Ester Prodrugs | Carboxylic acid | Increase lipophilicity, enhance passive diffusion across cell membranes. |

| Amide Prodrugs | Carboxylic acid | Modulate solubility, potentially target amino acid transporters for uptake. |

| Soft Alkyl Prodrugs | Xanthine N7-position | Create derivatives that are readily cleaved to release the parent compound. |

Development of Advanced Delivery Systems for Research Models

To effectively study the biological effects of this compound and its derivatives in in vitro and in vivo research models, advanced delivery systems can be employed. These systems are designed to control the release of the compound, improve its stability, and potentially target it to specific cells or tissues, thereby enhancing its efficacy and reducing off-target effects in experimental settings.

Nanoparticle-based systems are a prominent example. Encapsulating this compound within nanoparticles, such as liposomes or biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), can offer several advantages. These nanocarriers can:

Improve Solubility: For derivatives with poor aqueous solubility, encapsulation can create a stable dispersion suitable for administration in cell culture media or for injection in animal models.

Provide Controlled Release: The compound can be released from the nanoparticle over a sustained period, which is useful for long-term cell culture experiments or for maintaining steady compound levels in animal studies.

Enable Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that bind to specific receptors on the surface of target cells. This would allow researchers to investigate the effects of the compound on a particular cell type while minimizing its impact on other cells.

Other advanced systems include hydrogels for localized, sustained release in tissue-specific studies, or coated matrix membranes that can control the diffusion rate of the compound. For example, enteric-coated nanovesicles have been developed for targeted colon delivery of theophylline, demonstrating the feasibility of creating sophisticated systems for localized administration in animal models of diseases like ulcerative colitis. The choice of delivery system would be tailored to the specific research question and the experimental model being used.

Q & A

Q. How should conflicting data be presented in manuscripts to maintain academic rigor?

- Methodological Answer : Use supplemental tables to document outlier results or failed experiments. Discuss potential sources of inconsistency (e.g., batch variability, assay sensitivity) in the limitations section. Apply CONSORT or STROBE guidelines for clinical or observational studies, respectively .

Q. What are best practices for citing prior literature on this compound in review articles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.